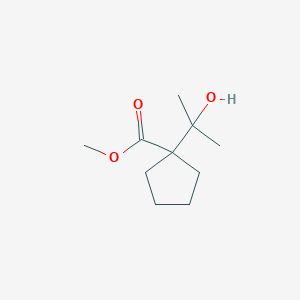
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C₉H₁₆O₃ It is a cyclopentane derivative featuring a methyl ester group and a hydroxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The hydroxypropan-2-yl group can be introduced through a subsequent reaction with an appropriate alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation, sodium hydroxide for deprotonation.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentane-1-carboxylate: Lacks the hydroxypropan-2-yl group, making it less versatile in chemical reactions.
1-(2-Hydroxypropan-2-yl)cyclopentane-1-carboxylic acid: The free acid form, which has different solubility and reactivity properties.
Cyclopentane-1,2-dicarboxylate derivatives: Contain additional carboxylate groups, leading to different chemical behavior.
Biological Activity
Methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate, with the CAS number 62484-77-9, is an organic compound characterized by its cyclopentane ring and functional groups that suggest potential biological activity. This article explores its biological properties, including pharmacological potential, synthetic pathways, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C10H18O3 and a molecular weight of approximately 186.25 g/mol. The compound features a carboxylate group and a hydroxypropan-2-yl substituent, which contribute to its reactivity and biological interactions.
Key Structural Features:
- Cyclopentane Ring: Provides a unique three-dimensional structure.
- Hydroxypropan-2-yl Group: May influence solubility and biological interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
-
Anti-inflammatory Effects:
- A study on similar cyclopentane derivatives found that they inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Properties:
- Antimicrobial Activity:
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions. These synthetic routes highlight the versatility of this compound for further modifications to enhance its biological activity.
Synthetic Pathways:
- Esterification Reactions: Utilizing carboxylic acids and alcohols to form esters.
- Hydroxylation Reactions: Introducing hydroxyl groups to enhance solubility and reactivity.
Properties
CAS No. |
62484-77-9 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 1-(2-hydroxypropan-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-9(2,12)10(8(11)13-3)6-4-5-7-10/h12H,4-7H2,1-3H3 |
InChI Key |
MZHKPEFRZIPZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCC1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















